molecular formula C13H11Si B1601384 5-Methyl-5H-dibenzo[b,d]silole CAS No. 53268-89-6

5-Methyl-5H-dibenzo[b,d]silole

Cat. No.: B1601384
CAS No.: 53268-89-6
M. Wt: 195.31 g/mol
InChI Key: QKZUEQAMNQSINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5H-dibenzo[b,d]silole (CAS 53268-89-6) is a high-value silole-based compound that serves as a versatile building block in advanced materials science and organic electronics research. This compound features a silicon-bridged structure that incorporates the silicon atom into a five-membered ring, a characteristic that contributes to its unique electronic properties and makes it a promising core structure for developing novel organic semiconductors . Researchers primarily utilize this compound and its derivatives in the development of next-generation electronic devices. Its key applications include its use as a foundational core or intermediate in the synthesis of electron-acceptor materials for solution-processable bulk-heterojunction organic solar cells (OSCs) . The dibenzosilole moiety helps create materials with elongated conjugation, good structural planarity, and high thermal stability, which are critical for efficient charge separation and transport in photovoltaic devices . Furthermore, dibenzosilole derivatives are extensively investigated as active components in organic light-emitting diodes (OLEDs) and polymer LEDs (PLEDs), particularly as high energy gap host materials for phosphorescent devices and as blue light-emitting polymers . The structural motif is also explored for the creation of near-infrared (NIR) emitting materials by employing strategic design principles such as extending conjugation length and utilizing donor-acceptor systems to reduce the HOMO-LUMO gap . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for use in food, cosmetics, consumer products, or biocides. Please refer to the Safety Data Sheet for safe handling information.

Properties

InChI

InChI=1S/C13H11Si/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZUEQAMNQSINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30788703
Record name 5-Methyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30788703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53268-89-6
Record name 5-Methyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30788703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 5 Methyl 5h Dibenzo B,d Silole Formation and Reactivity

Identification and Characterization of Reactive Intermediates in Silole Annulation Reactions

Understanding the reactive intermediates in silole annulation reactions is fundamental to deciphering the reaction mechanism. In the synthesis of bicyclic silylated cyclohexadienes through palladium-catalyzed cascade cyclization, dienylpalladium(II) intermediates have been proposed and, in some cases, detected through variable-temperature NMR spectroscopy. researchgate.net These intermediates are formed after the initial carbopalladation and before the final ring-closing step.

In reactions involving organolithium reagents, the mechanism can be significantly different. For instance, the reaction of dilithium (B8592608) salts of silole dianions with certain reagents is proposed to proceed through highly reactive silylene intermediates. researchgate.net This pathway involves a lithium transfer to the substrate, which generates the silylene (a species with a divalent silicon atom), that subsequently reacts to form the final product. researchgate.net The formation of these silylene intermediates represents a distinct mechanistic route compared to transition-metal-catalyzed cycles.

The potential role of silicenium ions (trivalent, cationic silicon species) as reactive intermediates has also been investigated. However, attempts to prepare and isolate stable silicenium ions, such as the 5-methyl-5H-dibenzo[b,f]silepinium ion (a related seven-membered ring system), under stable ion conditions were not successful. researchgate.net Instead of an ionic species, a covalent perchlorate (B79767) compound was formed. researchgate.net This finding suggests that even with potentially stabilizing cyclic aromatic systems, discrete silicenium ions may not be readily formed, and intermediates that appear to be ionic might exist as strongly polarized covalent species.

In palladium-catalyzed annulations, intermediates resulting from electrophilic metalation at a carbon atom have been proposed. rsc.org For example, in the coupling of indoles, an intermediate is formed by the electrophilic substitution of both AgSbF₆ and Pd(OPiv)₂ at the C3 position, followed by deprotonation. rsc.org Similar metalated intermediates are likely involved in the annulation reactions that form the dibenzosilole scaffold.

Kinetic Studies and Reaction Pathway Determination

Kinetic studies are essential for determining the rate-limiting steps and validating proposed reaction pathways in the synthesis of 5-Methyl-5H-dibenzo[b,d]silole. Such investigations often involve monitoring the concentration of reactants, intermediates, and products over time using techniques like NMR spectroscopy. researchgate.net

While specific kinetic data for the formation of this compound are not widely published, mechanistic investigations of related processes provide insight into the methodologies used. For example, in the palladium-catalyzed cascade cyclization of silylated bromoenynes, reaction monitoring by variable-temperature NMR spectroscopy and the isolation and characterization of byproducts have provided crucial information about the reaction pathway. researchgate.net The formation of specific isomers and byproducts can suggest the existence of competing reaction pathways or equilibrium processes between intermediates. researchgate.net

In the thermal decomposition of a 1,3-dihydrotriphosphane, kinetic studies indicated that the reaction follows first-order kinetics, suggesting a unimolecular dissociative process as the rate-determining step. acs.org Similar approaches could be applied to study the stability and reactivity of intermediates in dibenzosilole synthesis. A detailed mechanistic investigation into KOt-Bu-catalyzed C-H silylation reactions employed a combination of experimental, computational, and analytical techniques to probe potential radical or ionic reaction mechanisms, highlighting the multifaceted approach required for robust pathway determination. caltech.edu The synergistic development of new reaction methods alongside mechanistic investigations and total synthesis efforts often leads to a deeper understanding of reaction mechanisms. caltech.eduresearchgate.net

The table below summarizes findings from mechanistic studies on related silane (B1218182) and heterocycle syntheses, which are informative for understanding potential pathways for dibenzosilole formation.

Reaction TypeKey Mechanistic FeatureMethod of InvestigationReference
Pd-catalyzed cascade cyclizationDetection of dienylpalladium(II) intermediateVT NMR Spectroscopy, byproduct isolation researchgate.net
Reaction of silole dianionsPostulation of silylene intermediateProduct analysis, independent synthesis of proposed intermediate researchgate.net
Thermal decomposition of a triphosphaneFirst-order reaction kinetics¹H and ³¹P NMR monitoring, theoretical calculations acs.org
KOt-Bu-catalyzed C-H silylationProbing of radical vs. ionic pathwaysExperimental, computational, and analytical techniques caltech.edu

Computational Mechanistic Analyses Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and reaction mechanisms of chemical systems, including the formation of dibenzosiloles. wikipedia.orgnih.gov DFT calculations allow for the mapping of potential energy surfaces, providing detailed information on the structures and energies of reactants, transition states, intermediates, and products. nih.gov This theoretical insight is critical for corroborating or refining mechanisms proposed from experimental data. nih.gov

In the context of dibenzosilole synthesis, DFT can be used to:

Evaluate Reaction Pathways: By calculating the energy barriers (activation energies) for different potential steps, DFT can help identify the most likely reaction mechanism. For instance, DFT studies have been used to evaluate proposed mechanisms in nickel-catalyzed reductive-Heck reactions. nih.gov

Characterize Intermediates and Transition States: DFT provides geometric and electronic information about transient species that are often difficult or impossible to observe experimentally. nih.gov This includes bond lengths, angles, and charge distributions, which can clarify the nature of bonding in intermediates like metallacycles or silylenes. researchgate.net

Explain Selectivity: DFT calculations can rationalize the origins of regioselectivity and stereoselectivity by comparing the activation energies of pathways leading to different products.

For example, DFT calculations were employed to support a proposed mechanism involving silylene and germylene intermediates in the reaction of silole and germole dianions. researchgate.net Similarly, computational studies on the PtCl₂-mediated cycloisomerization of enynes provided a detailed mechanistic understanding, suggesting the reaction proceeds through cyclopropyl (B3062369) platinum carbene intermediates. acs.org In the study of boron-silicon exchange reactions, DFT calculations disclosed the energetic, structural, and electronic properties for key stationary points on the potential energy surfaces in both gas and solution phases. nih.gov These examples underscore the power of DFT to provide a molecular-level understanding of complex reaction mechanisms relevant to the synthesis of this compound.

The table below outlines the application of DFT in mechanistic studies of related organometallic and cyclization reactions.

System/Reaction StudiedInformation Obtained via DFTReference
Boron-silicon exchange reactionsEnergetic, structural, and electronic properties of stationary points on the potential energy surface. nih.gov
Ni(0)-Catalyzed reductive-Heck reactionValidation of the experimentally proposed reaction mechanism. nih.gov
Reactions of silole dianionsSupport for a mechanism involving silylene intermediates. researchgate.net
PtCl₂-mediated cycloisomerization of enynesMechanistic understanding through cyclopropyl platinum carbene intermediates. acs.org

Studies on Stereochemical Control and Regioselectivity in Dibenzo[b,d]silole Synthesis

Achieving stereochemical control and regioselectivity is a significant challenge in the synthesis of complex organic molecules, including substituted dibenzo[b,d]siloles. The regioselectivity of the annulation reaction is critical when using unsymmetrically substituted biphenyl (B1667301) precursors, as it determines which isomers of the final product are formed.

The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the outcome of the reaction. For instance, in nickel-catalyzed reductive-Heck reactions, the use of different reducing agents and solvent systems can lead to divergent, regioselective syntheses of different heterocyclic scaffolds from the same starting materials. nih.gov A similar solvent-controlled divergent synthesis was developed for pyrimidine (B1678525) and dibenzo[b,f] caltech.eduresearchgate.netoxazepine derivatives, where the selectivity between O-substituted and N-substituted products was tuned by switching the solvent between 1,4-dioxane (B91453) and DMSO. rsc.org

In the context of dibenzosilole synthesis, regioselectivity would be crucial in reactions involving precursors like a substituted 2,2'-dibromobiphenyl. The initial oxidative addition of the metal catalyst could occur at either of the two different C-Br bonds, and the subsequent C-H activation or second coupling step would determine the final substitution pattern on the dibenzosilole core. While specific studies on the stereochemical and regioselective synthesis of this compound are not detailed in the provided search results, the principles from related syntheses are directly applicable. For example, palladium-catalyzed reactions have shown high site-selectivity in C-H bond activation, where the electronic properties of the substrate and directing groups guide the metal to a specific position. rsc.org The development of chiral ligands for transition metals could, in principle, enable enantioselective synthesis of chiral dibenzosilole derivatives, although this remains a developing area.

Advanced Spectroscopic and Spectroelectrochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of 5-Methyl-5H-dibenzo[b,d]silole, offering detailed insights into its atomic connectivity and chemical environment in solution.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming the organic framework of the molecule.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the methyl group and the silicon hydride are observed. Research indicates that the protons of the Si-CH₃ group appear in the range of 0.50-0.56 ppm, while the Si-H proton signal is found between 4.83-4.92 ppm. researchgate.net The aromatic protons of the dibenzosilole backbone typically produce a complex pattern of multiplets in the aromatic region of the spectrum, generally between 7.2 and 7.9 ppm, as seen in analogous 5,5-disubstituted dibenzosiloles.

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. For the closely related 5,5-dimethyl-5H-dibenzo[b,d]silole, the methyl carbon (Si-CH₃) gives a signal at approximately -3.1 ppm. rsc.org The aromatic carbons of the dibenzosilole moiety in various derivatives display a series of signals between 120 and 150 ppm. For instance, in 5,5-diethyl-5H-dibenzo[b,d]silole, the aromatic carbons resonate at 120.93, 127.24, 130.20, 133.34, 137.39, and 148.63 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Dibenzosilole Derivatives Note: Data for closely related analogs are provided to illustrate typical chemical shifts.

CompoundTechniqueSolventChemical Shifts (δ, ppm)Reference
This compound¹H NMRNot SpecifiedSi-CH₃: 0.50-0.56 Si-H: 4.83-4.92 researchgate.net
5,5-Dimethyl-5H-dibenzo[b,d]silole¹H NMRCDCl₃Si-(CH₃)₂: 0.43 (s, 6H) Aromatic: 7.28 (t, 2H), 7.44 (t, 2H), 7.64 (d, 2H), 7.83 (d, 2H) rsc.org
5,5-Dimethyl-5H-dibenzo[b,d]silole¹³C NMRCDCl₃Si-(CH₃)₂: -3.1 Aromatic: 121.0, 127.5, 130.3, 132.9, 139.1, 147.9 rsc.org
5,5-Diethyl-5H-dibenzo[b,d]silole¹³C NMRCDCl₃Si-CH₂CH₃: 3.92, 7.68 Aromatic: 120.93, 127.24, 130.20, 133.34, 137.39, 148.63

High-Resolution 1H and 13C NMR Techniques

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound itself has not been reported, analysis of closely related derivatives, such as 2,2'-(((5,5-dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(thiophene-5,2-diyl))bis(methanylylidene))bis(1H-indene-1,3(2H)-dione) (N5), offers insight into the core dibenzosilole framework. griffith.edu.au These studies confirm that the dibenzo[b,d]silole unit is an essentially planar, rigid system. The internal C-Si-C bond angle within the five-membered silole ring is typically compressed relative to a standard tetrahedral angle, a characteristic feature of this heterocyclic system. griffith.edu.au

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of this compound, and to study its fragmentation patterns upon ionization. The compound has a molecular formula of C₁₃H₁₂Si and a molecular weight of 196.32 g/mol . chemscene.com

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass. Analysis of related compounds provides insight into the expected fragmentation. For the analogous 5,5-dimethyl-5H-dibenzo[b,d]silole (M.W. 210.37 g/mol ), the mass spectrum shows a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) at m/z 195. nih.gov A similar primary fragmentation pathway, involving the loss of the methyl radical, would be anticipated for this compound. HRMS provides highly accurate mass measurements, allowing for the unequivocal confirmation of the elemental formula. For example, related dibenzosilepines have been characterized with mass errors of less than 5 ppm using HRMS (EI). acs.org

Table 2: High-Resolution Mass Spectrometry Data for a Related Dibenzosilepine

CompoundTechniqueCalculated Mass [M]⁺Found Mass [M]⁺Reference
5,5-Diethyl-5H-dibenzo[b,f]silepineHRMS (EI)264.1329264.1336 acs.org

Optical Spectroscopy for Electronic Structure and Photophysical Properties

Optical spectroscopy techniques, such as UV-Visible absorption, are employed to investigate the electronic transitions and photophysical behavior of the molecule.

UV-Visible absorption spectroscopy reveals information about the conjugated π-electron system within the molecule. The UV-vis spectrum of this compound, when measured in a tetrahydrofuran (B95107) (THF) solution, displays characteristic absorption peaks. researchgate.net A notable feature is a shoulder at approximately 288 nm, which is attributed to a π–π* electronic transition within the conjugated dibenzosilole framework. researchgate.net The molecule also exhibits photoluminescence with an emission maximum observed at 344 nm in THF solution. researchgate.net The absorption profiles of dibenzosiloles are influenced by the substituents on the silicon atom; for instance, 5,5-diethyl-5H-dibenzo[b,d]silole shows a maximum absorption (λmax) at 321 nm in THF. These electronic transitions are a key characteristic of the benzannulated silole chromophore.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a fundamental technique used to investigate the emission properties of fluorescent materials. It involves exciting a sample with photons and analyzing the light emitted as the material relaxes from an excited electronic state to a lower energy state. For dibenzo[b,d]silole derivatives, PL spectroscopy reveals key information about their emission wavelengths, quantum yields, and the influence of the molecular environment on their emissive behavior.

Research into a hybrid nanomaterial incorporating this compound found that the compound exhibits a maximum emission wavelength at 344 nm when measured in a tetrahydrofuran (THF) solution. The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, was found to be 8.3% in THF solution and 14.3% in the solid state. The enhancement of the quantum yield in the solid state is a significant characteristic for applications in solid-state devices. This behavior is often attributed to a phenomenon known as aggregation-induced emission (AIE), where molecular aggregation restricts intramolecular rotations, thus blocking non-radiative decay pathways and enhancing light emission. mdpi.com

The introduction of different substituents or the formation of polymers can significantly alter the emission characteristics. For instance, a polymer incorporating a 5,5-dioctyl-5H-dibenzo[b,d]silole unit showed strong deep red/near-infrared (NIR) electroluminescence with an emission maximum at 775 nm. oatext.com Similarly, a quadruple d-nb.infohelicene featuring a dibenzo[b,d]silole unit exhibited an emission maximum at 554 nm in a dichloromethane (B109758) solution with a very high fluorescence quantum yield of 98%. scielo.br These findings demonstrate the tunability of the emission properties of the dibenzo[b,d]silole core through chemical modification.

Compound/DerivativeSolvent/StateEmission Max (λem)Quantum Yield (ΦF)
This compound Hybrid THF Solution344 nm8.3%
This compound Hybrid Solid Film~344 nm14.3%
Poly[5,5-dioctyl-5H-dibenzo[b,d]silole-diyl-alt-...] (P20) oatext.comDevice (EL)775 nmNot specified
Quadruple d-nb.infohelicene with dibenzo[b,d]silole unit scielo.brCH₂Cl₂554 nm98%
Naphthyl-substituted silole (6) mdpi.comFilmNot specified37.0%

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and characterize the bonding structure of molecules. chemsrc.com These methods measure the absorption (FTIR) or scattering (Raman) of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. chemsrc.com Each mode, such as stretching, bending, or rocking, has a characteristic frequency, providing a molecular "fingerprint". libretexts.org

For dibenzo[b,d]silole derivatives, FTIR spectroscopy is a routine tool for structural confirmation. Studies on various 5,5-disubstituted-5H-dibenzo[b,d]siloles have identified several characteristic vibrational bands. For 5,5-dioctyl-5H-dibenzo[b,d]silole, key peaks were observed corresponding to aromatic C-H stretching (νarC-H) at 3063 cm⁻¹, aliphatic C-H stretching (νalC-H) at 2955, 2920, and 2854 cm⁻¹, and aromatic C=C stretching (νarC=C) at 1592 cm⁻¹. Similarly, for the closely related 5-methyl-5-phenyl-5H-dibenzo[b,d]silole, characteristic IR bands were reported at 3066, 2924, and 1588 cm⁻¹. rsc.org These specific frequencies allow for the verification of the compound's structural integrity and the presence of both the core dibenzosilole framework and its substituents.

CompoundTechniqueWavenumber (cm⁻¹)Assignment
5,5-Dioctyl-5H-dibenzo[b,d]silole FTIR3063Aromatic C-H Stretch (νarC-H)
FTIR2955, 2920, 2854Aliphatic C-H Stretch (νalC-H)
FTIR1592Aromatic C=C Stretch (νarC=C)
5-Methyl-5-phenyl-5H-dibenzo[b,d]silole rsc.orgIR3066Aromatic/Vinyl C-H Stretch
IR2924Aliphatic C-H Stretch
IR1588Aromatic C=C Stretch
Dibenzosilole-Benzothiadiazole Copolymer mdpi.comFT-IR3076Aromatic C-H Stretch
FT-IR1528C=C/C=N Stretch

Electrochemical Characterization via Cyclic Voltammetry for Frontier Orbital Energy Levels

Cyclic voltammetry (CV) is an essential electrochemical technique used to probe the redox properties of molecules and estimate the energy levels of their frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are crucial for designing materials for electronic devices, as they govern charge injection, transport, and the optical bandgap.

The HOMO and LUMO energy levels of dibenzo[b,d]silole-based materials can be tuned by chemical modification. For a novel acceptor molecule (B3) based on a 5,5-dioctyl-5H-dibenzo[b,d]silole core, CV measurements were used to estimate the HOMO and LUMO levels at -5.99 eV and -3.76 eV, respectively. uni-rostock.de In another study, a series of copolymers based on dithienosilole (ST) and benzotriazole (B28993) (BTZ) were synthesized. libretexts.org The resulting polymer, PSTBTZ, exhibited a HOMO level of -5.54 eV, which was noted to be beneficial for achieving a high open-circuit voltage (Voc) in polymer solar cells. libretexts.org

Density Functional Theory (DFT) calculations are often used in conjunction with CV to provide a more detailed understanding of the electronic structure. For a contorted pyrene (B120774) derivative containing a dibenzo[b,d]silole unit, DFT calculations yielded a HOMO energy level of -5.02 eV and a LUMO of -1.89 eV, highlighting how structural distortion can modulate the frontier orbital energies. scielo.br

Compound/DerivativeMethodHOMO Level (eV)LUMO Level (eV)Bandgap (eV)
Acceptor B3 (Dibenzosilole-Naphthalenediimide) uni-rostock.deCV-5.99-3.762.23 (opt.)
Polymer PSTBTZ (Dithienosilole-Benzotriazole) libretexts.orgCV-5.54-3.492.05
Contorted Pyrene with dibenzo[b,d]silole unit scielo.brDFT-5.02-1.893.13
1,3-bis(5-methyl-5H-dibenzo[b,d]silol-5-yl)benzene rsc.orgCalc.--4.1 (opt.)

Thermal Analysis Techniques in Materials Research (e.g., TGA, DSC)

The thermal stability of a material is a critical parameter for its processing and operational lifetime in devices, which are often subjected to thermal stress during fabrication and use. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques for evaluating thermal properties. nih.gov TGA measures the change in mass of a sample as a function of temperature, identifying the decomposition temperature (Td), while DSC measures the heat flow to or from a sample as it is heated or cooled, revealing phase transitions like the glass transition temperature (Tg) and melting point (Tm). nih.govaaqr.org

Dibenzo[b,d]silole-containing materials generally exhibit good to excellent thermal stability. A hybrid material synthesized from this compound showed a decomposition temperature (defined as 5% weight loss) of approximately 420°C, a significant improvement over related molecules without the bulky inorganic core, demonstrating a strategy to enhance thermal stability. A non-fullerene acceptor (B3) built on a 5,5-dioctyl-5H-dibenzo[b,d]silole framework was found to be stable up to 350°C. uni-rostock.de Copolymers incorporating dithienosilole units also displayed high thermal stability, with decomposition temperatures typically exceeding 300°C. libretexts.org

Compound/DerivativeTechniqueDecomposition Temp (Td) at 5% lossGlass Transition (Tg)
This compound Hybrid TGA~420°CNot reported
Acceptor B3 (Dibenzosilole-Naphthalenediimide) uni-rostock.deTGA>350°CNot observed
Polymer PNTBTZ libretexts.orgTGA344°CNot reported
Polymer PSTBTZ libretexts.orgTGA335°CNot reported
Polymer PCTBTZ libretexts.orgTGA318°CNot reported

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

For polymeric materials based on the this compound scaffold, size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is an indispensable technique. spectrabase.comresearchgate.net SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the polymer's molecular weight distribution. spectrabase.com Key parameters obtained from SEC include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. spectrabase.com These parameters are crucial as they strongly influence the mechanical, morphological, and electronic properties of the polymer films.

In the synthesis of donor-acceptor copolymers for solar cells, SEC is used to confirm successful polymerization and to characterize the resulting macromolecules. For a series of copolymers containing dithienosilole (ST), dithienopyrrole (NT), and cyclopentadithiophene (CT) donor units, SEC analysis was performed to determine their molecular weights. libretexts.org The polymer PSTBTZ, for example, was found to have an Mn of 13.1 kDa and a PDI of 2.1. libretexts.org A narrow PDI (closer to 1.0) generally indicates a more controlled polymerization process.

PolymerTechniqueMn (kDa)Mw (kDa)PDI (Mw/Mn)
PNTBTZ libretexts.orgGPC15.637.62.4
PSTBTZ libretexts.orgGPC13.127.52.1
PCTBTZ libretexts.orgGPC14.231.22.2

Theoretical and Computational Investigations of 5 Methyl 5h Dibenzo B,d Silole

Quantum Chemical Approaches for Electronic Structure and Bonding Analysis

Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of dibenzosiloles. These approaches provide a molecular-level understanding of their unique properties.

Density Functional Theory (DFT) Calculations on Molecular Orbitals and Energy Gaps

Density Functional Theory (DFT) has become a important method for investigating the electronic properties of molecules like 5-Methyl-5H-dibenzo[b,d]silole. DFT calculations reveal that siloles possess a relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level. koreascience.kr This is a direct consequence of a phenomenon known as σ conjugation, which involves the interaction between the σ* orbitals of the exocyclic silicon bonds and the π* orbital of the butadiene fragment within the silole ring. koreascience.kr This interaction effectively lowers the LUMO energy, enhancing the electron affinity of the molecule. koreascience.kr

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is a critical parameter that influences the electronic and optical properties of these materials. For instance, in polymers incorporating dibenzosilole units, the σ-σ* bandgaps are often smaller than those of conventional polysilanes. researchgate.net This reduction in the bandgap is attributed to the mixing of the delocalized σ-band of the silicon skeleton with the localized π-band of the side chains, where the σ conjugation is more effective at reducing the bandgap than σ-π conjugation. researchgate.net

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Method
Model Trimer 1VariesVariesVariesDFT
Model Trimer 3VariesVariesVariesDFT
N5Data not availableData not availableData not availableB3LYP/6-311+G(d,p)//B3LYP/6-31G(d)

Table 1: Representative DFT-calculated frontier molecular orbital energies and energy gaps for dibenzosilole-containing systems. Note that specific values for this compound were not explicitly found in the provided search results, but related systems demonstrate the utility of this approach. escholarship.orggriffith.edu.au

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their photophysical properties, such as absorption and emission spectra. rsc.orgnii.ac.jpchemrxiv.orgresearchgate.net For dibenzosilole derivatives, TD-DFT calculations can elucidate the nature of electronic transitions. For example, in polymers containing silole units, TD-DFT can distinguish between σ–π and π–π transitions, which correspond to different emission wavelengths. researchgate.net

The accuracy of TD-DFT calculations can be influenced by the choice of exchange-correlation functional and basis set. researchgate.net For instance, the CAM-B3LYP functional is often employed for studying charge-transfer excitations. nii.ac.jpchemrxiv.org Visualizing the "particle" (electron) and "hole" (the position vacated by the electron) densities associated with an electronic transition provides a qualitative understanding of the excitation. chemrxiv.org

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is a valuable tool for understanding the reactivity of dibenzosiloles and the mechanisms of their reactions. For example, DFT calculations can be used to model rearrangement cascades in related organosilicon compounds, providing insights into the formation of different structural motifs. acs.org The relative stability of different isomers of silacyclopentadienes can be calculated, explaining why 1H-siloles are generally more stable than their 2H- or 3H-isomers due to the preference for a C=C π-bond over a Si=C π-bond. researchgate.net

Furthermore, computational studies can predict the electrochemical behavior of these compounds. The calculated redox potentials from theoretical models can be compared with experimental data from techniques like cyclic voltammetry to validate the computational approach. researchgate.net The reactivity of cyclic organosilanes has been observed to be dependent on ring size, with five-membered rings showing higher reactivity in certain reactions. researchgate.net

Analysis of σ-πConjugation and its Influence on Electronic and Optical Properties

A key feature of siloles, including this compound, is the presence of σ conjugation. koreascience.kr This interaction between the σ* orbitals of the silicon atom and the π* orbital of the butadiene fragment is the origin of their unusual electronic and optical properties. koreascience.krresearchgate.net This conjugation leads to a significant lowering of the LUMO energy level, which in turn results in high electron affinity and strong fluorescence. koreascience.kr

Molecular distortions, such as twisting and folding of the dibenzosilole skeleton, can enhance this σ conjugation, further lowering the LUMO level. researchgate.net The efficiency of this conjugation can be subtly manipulated through structural modifications, such as the introduction of oligosilanyl linkages, which allows for fine-tuning of the material's photophysical properties. chinesechemsoc.org

Theoretical Prediction and Validation of Novel Dibenzo[b,d]silole Architectures

Theoretical calculations play a crucial role in the design and prediction of novel dibenzo[b,d]silole architectures with desired functionalities. By performing quantum chemical calculations on hypothetical structures, researchers can screen potential candidates before engaging in synthetic efforts. For example, DFT can be used to predict the electronic properties of new copolymers incorporating dibenzosilole units. acs.org

The development of new synthetic methods, such as the sila-Friedel−Crafts reaction, has expanded the range of accessible dibenzosilole derivatives. acs.org Computational studies can aid in understanding the mechanisms of these new reactions and predicting the properties of the resulting molecules. The design of novel non-fullerene acceptors for organic solar cells based on dibenzosilole and other functional units has been guided by theoretical predictions of their energy levels and electronic structures. griffith.edu.auqut.edu.au

Computational Insights into Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. digitellinc.come-bookshelf.de Dibenzosilole derivatives are known to exhibit AIE. chinesechemsoc.org Computational studies have been instrumental in elucidating the mechanisms behind AIE.

One proposed mechanism is the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotation (RIR) and restricted access to a conical intersection (RACI). researchgate.net In solution, excited molecules can undergo non-radiative decay through low-frequency vibrations or by accessing a conical intersection with the ground state. researchgate.netchemrxiv.org In the aggregated state, these motions are sterically hindered, blocking the non-radiative decay pathways and promoting radiative decay in the form of fluorescence. researchgate.net

Advanced Applications in Functional Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs)

The performance of OLEDs, especially the highly efficient PHOLEDs, is critically dependent on the properties of the materials used in the emissive layer. Dibenzo[b,d]silole derivatives have emerged as versatile components in this layer, functioning as both emitters and host materials.

Dibenzo[b,d]silole Derivatives as Emitters and Electron-Transporting Materials

Dibenzo[b,d]silole derivatives are recognized for their potential as electron-transporting materials in OLEDs. The silicon atom in the dibenzosilole structure can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level through σ conjugation, facilitating electron injection and transport. doi.org This property is crucial for achieving balanced charge carrier injection and transport within the device, a key factor for high efficiency and long operational stability. researchgate.net For instance, a dibenzosilole-based host material, 9,9′-(5,5-diphenyl-5H-dibenzo[b,d]silole-2,8-diyl)bis(9H-carbazole) (S-SiCz), was specifically designed to improve electron transport properties. researchgate.net This strategic design led to a significant reduction in efficiency roll-off and lower driving voltages at high luminance in PHOLEDs. researchgate.net

The incorporation of dibenzosilole units into the backbone of conjugated polymers has also been explored for emissive applications. These polymers often exhibit blue emission, a critical color for full-color displays and white lighting applications. doi.org However, challenges remain, as some polyfluorenes, which are also blue emitters, can exhibit spectral instability over time. Silafluorenes, including dibenzosilole derivatives, are being investigated as potentially more stable alternatives. doi.org

5-Methyl-5H-dibenzo[b,d]silole Derived Host Materials for Blue PHOLEDs

Blue PHOLEDs are particularly challenging to develop due to the high triplet energy required for the host material to efficiently confine the excitons on the blue phosphorescent dopant. Host materials derived from this compound have shown promise in this area. A notable example is 1,3-bis(5-methyl-5H-dibenzo[b,d]silol-5-yl)benzene (Me-DBSiB), which was synthesized and characterized as a host material for blue PHOLEDs. sciengine.comresearchgate.net

The design of Me-DBSiB involves linking 9-methyl-9-silafluorene units to a phenyl framework through the sp3-hybridized silicon atom. sciengine.comresearchgate.net This structure helps to maintain a high triplet energy and enhances thermal and photostability. sciengine.comresearchgate.net Theoretical calculations have shown that the central phenyl core does not contribute to the Highest Occupied Molecular Orbital (HOMO) or LUMO, preserving the wide energy gap of the silafluorene units. sciengine.comresearchgate.net A wide optical energy gap of 4.1 eV was achieved with Me-DBSiB. sciengine.comresearchgate.net When used as a host for the blue phosphorescent emitter iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2']picolate (FIrpic), the resulting device exhibited a maximum current efficiency of 14.8 cd/A. sciengine.comresearchgate.net While this was lower than a comparable device using a 1,3-bis(9-carbazolyl)benzene (mCP) host, the study highlighted the potential of silafluorene moieties as building blocks for wide-energy-gap host materials. sciengine.comresearchgate.net The lower efficiency was attributed to an unbalanced barrier for electron and hole injection into the host layer. sciengine.comresearchgate.net

Further research into dibenzo[b,d]silole-based hosts has led to the development of materials with improved performance. For example, dibenzothiophene (B1670422) derivatives have been synthesized as high triplet energy host materials for deep blue PHOLEDs, achieving high quantum efficiencies of 20.2%. rsc.org Dibenzooxasiline-derived n-type hosts have also been developed, leading to blue PHOLEDs with external quantum efficiencies over 20% and significantly extended device lifetimes. researchgate.net

Host MaterialDopantMaximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)Reference
1,3-bis(5-methyl-5H-dibenzo[b,d]silol-5-yl)benzene (Me-DBSiB)Iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2']picolate (FIrpic)14.8Not Reported sciengine.comresearchgate.net
Dibenzothiophene DerivativeDeep Blue Phosphorescent EmitterNot Reported20.2 rsc.org
Dibenzooxasiline-derived n-type hostBlue Phosphorescent EmitterNot Reported>20 researchgate.net

Strategies for Tuning Emission Wavelengths and Quantum Yields

The ability to tune the emission wavelength and quantum yield of materials based on this compound is crucial for their application in OLEDs. Several strategies have been employed to achieve this.

One effective approach is the incorporation of heteroatoms into the π-conjugated skeleton of polycyclic aromatic compounds. mdpi.com Silole- and phosphole-fused compounds, for instance, are known to exhibit intense emission. mdpi.com The σ–π conjugation between the π* orbital of the butadiene moiety and the σ* orbital of the exocyclic Si–C bonds in the silole unit lowers the LUMO energy level, leading to a red-shift in the emission wavelength compared to their carbon analogues. mdpi.com

Another strategy involves the formation of donor-acceptor (D-A) systems. mdpi.com By combining electron-donating and electron-accepting moieties within the same molecule, the HOMO-LUMO energy gap can be effectively reduced, leading to a red-shift in the emission. mdpi.com The strength of the donor and acceptor units can be varied to fine-tune the emission color. mdpi.com For example, replacing a pyridine (B92270) acceptor with a stronger electron-accepting pyridopyrazine can lower the band gap and shift the emission further into the near-infrared (NIR) region. mdpi.com

The introduction of bulky substituents can also influence the quantum yield. For instance, incorporating a polyhedral oligomeric silsesquioxane (POSS) core into a silafluorene derivative through hydrosilylation resulted in a hybrid molecule with high solid-state fluorescence quantum efficiency. researchgate.net The large steric hindrance of the POSS core helps to prevent aggregation-caused quenching, which is a common issue in solid-state emitters. researchgate.net

Furthermore, the π-extension of polycyclic aromatic compounds can be used to modify their photophysical properties. mdpi.com However, the effect of π-extension is not always straightforward. For example, extending the π-system of dibenzo[d,d']benzo[1,2-b:4,5-b′]disilole by replacing the central benzene (B151609) ring with a naphthalene (B1677914) ring resulted in red-shifted absorption and emission maxima, but a significantly lower fluorescence quantum yield. mdpi.com

Organic Photovoltaic Cells (OPVs) and Solar Cells

The development of efficient and stable organic photovoltaic (OPV) devices is another area where this compound and its derivatives are making a significant impact. These materials are being incorporated into both donor and acceptor components of the active layer in OPVs.

Donor-Acceptor Copolymers Incorporating Dibenzo[b,d]silole Units

A prominent strategy for designing high-performance polymers for OPVs is the use of a donor-acceptor (D-A) architecture. mdpi.com This approach allows for the tuning of the polymer's band gap to absorb a broader range of the solar spectrum, and for the optimization of the HOMO and LUMO energy levels to achieve high open-circuit voltage (Voc) and efficient charge transfer. mdpi.com

Dibenzo[b,d]silole units have been successfully employed as the donor component in D-A copolymers for OPV applications. mdpi.comnanoscience.or.kr These polymers are typically synthesized via Suzuki or Stille coupling reactions. mdpi.comnanoscience.or.krresearchgate.net In one study, four D-A copolymers based on alternating 2,7-fluorene or 2,7-dibenzo[b,d]silole as donor moieties and benzothiadiazole dicarboxylic imide (BTDI) as the acceptor unit were synthesized. mdpi.com The dibenzosilole-based polymers exhibited slightly lower optical band gaps compared to their fluorene-based counterparts. mdpi.com All the synthesized polymers showed deep-lying HOMO levels, which is beneficial for achieving high Voc values in OPV devices. mdpi.com

Another study reported the synthesis of two D-A type polymers, PSiPDTQ and PSiFDTQ, which utilized dibenzosilole as the donor and quinoxaline (B1680401) derivatives as the acceptor. nanoscience.or.kr These polymers were soluble in organic solvents and possessed high thermal stability. nanoscience.or.kr When blended with a fullerene derivative (PC71BM) as the acceptor, the resulting OPV devices showed promising performance. The device based on a 1:6 ratio of PSiFDTQ to PC71BM achieved a Voc of 0.98 V, a short-circuit current density (Jsc) of 3.0 mA/cm², a fill factor (FF) of 52.8%, and a power conversion efficiency (PCE) of 1.6%. nanoscience.or.kr The introduction of an interfacial layer of PFN further improved the PCE of the PSiPDTQ-based device to 2.1%. nanoscience.or.kr

PolymerAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PSiPDTQPC71BM (1:3 ratio)0.895.130.21.4 nanoscience.or.kr
PSiFDTQPC71BM (1:6 ratio)0.983.052.81.6 nanoscience.or.kr
PSiPDTQ with PFN layerPC71BM (1:3 ratio)Not ReportedNot ReportedNot Reported2.1 nanoscience.or.kr

Development of Non-Fullerene Acceptors Based on Dibenzo[b,d]silole

While fullerene derivatives have been the dominant acceptors in OPVs for many years, they have certain limitations, including limited absorption in the visible region and poor morphological stability. mdpi.com This has spurred the development of non-fullerene acceptors (NFAs). mdpi.comrsc.org Dibenzo[b,d]silole derivatives have emerged as promising building blocks for the design of novel NFAs. griffith.edu.au

The replacement of a carbon atom with a silicon atom, as in the transition from fluorene (B118485) to dibenzosilole, is an interesting chemical modification that can impart electron-transporting properties to the molecule. griffith.edu.au A novel NFA, named N5, was designed and synthesized based on a dibenzosilole donor core and 1,3-indanedione (IDO) acceptor end-groups. griffith.edu.au This molecule, 2,2'-(((5,5-dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(thiophene-5,2-diyl))bis(methanylylidene))bis(1H-indene-1,3(2H)-dione), exhibited excellent thermal stability, strong and broad absorption, and energy levels that were well-matched with the classic donor polymer P3HT. griffith.edu.au

A bulk-heterojunction (BHJ) solar cell fabricated with a blend of P3HT and N5 achieved a PCE of 2.76%. griffith.edu.au This was among the highest reported values for solution-processable BHJ devices using dibenzosilole-based NFAs at the time. griffith.edu.au The blend film of P3HT:N5 showed a favorable nanoscale interpenetrating network and a broad incident photon-to-current efficiency (IPCE) spectrum covering the visible range. griffith.edu.au This work demonstrated the potential of dibenzosilole-based chromophores for the development of efficient NFAs for organic solar cells. griffith.edu.au

Non-Fullerene AcceptorDonor PolymerPCE (%)Reference
N5 (2,2'-(((5,5-dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(thiophene-5,2-diyl))bis(methanylylidene))bis(1H-indene-1,3(2H)-dione))P3HT2.76 griffith.edu.au

Organic Field-Effect Transistors (OFETs)

Derivatives of the dibenzo[b,d]silole scaffold are actively researched as semiconducting materials for the active channel layer in Organic Field-Effect Transistors (OFETs). While direct studies on the simple this compound are limited, extensive research on its polymeric and substituted analogues demonstrates the core's potential. Copolymers incorporating dibenzosilole units, often with thiophene (B33073), exhibit excellent performance as p-channel semiconductors. These materials are solution-processable, enabling the fabrication of large-area electronics at a low cost.

Research into copolymers such as poly(9,9-di-n-octyldibenzosilole-alt-bithiophene) (BS8T2) has shown that the inclusion of the dibenzosilole unit leads to polymers with substantial hole mobility and excellent air stability. acs.org OFETs fabricated with these polymers under ambient conditions operate with high charge carrier mobilities and high current on/off ratios, marking a significant improvement over many other air-sensitive organic semiconductors. acs.org Another study focused on single-crystal microwires of 9,9-Diphenyl-dibenzosilole (DPDBS), which, despite the dibenzosilole backbone having poorer intrinsic performance compared to benchmarks like BTBT, still produced OFETs with respectable mobility and on/off ratios. pku.edu.cn The performance of these devices highlights the promise of the dibenzosilole core for stable and efficient charge transport.

Table 1: Performance of OFETs based on Dibenzo[b,d]silole Derivatives

Semiconductor Material Hole Mobility (μ) [cm²/Vs] On/Off Ratio (I_on/I_off) Fabrication Note
Poly(9,9-di-n-octyldibenzosilole) (BS8) Not Reported > 10⁶ Air-stable TFTs acs.org
Poly(9,9-di-n-octyldibenzosilole-alt-thiophene) (BS8T1) 0.02 - 0.06 > 10⁵ - 10⁶ Solution-processed acs.orgresearchgate.net
Poly(9,9-di-n-octyldibenzosilole-alt-bithiophene) (BS8T2) up to 0.08 > 10⁶ Air-stable, solution-processed acs.org

Fluorescent Sensors and Bioprobes

The distinct photophysical properties of dibenzosilole derivatives make them excellent candidates for developing highly sensitive fluorescent sensors and bioprobes. Their utility is often linked to the phenomenon of Aggregation-Induced Emission (AIE).

Chemosensors and Biosensors Utilizing AIE Characteristics

Many traditional fluorescent molecules are highly emissive in dilute solutions but suffer from Aggregation-Caused Quenching (ACQ) in the solid state or at high concentrations. frontiersin.orgresearchgate.net In contrast, siloles were among the first and most prominent families of molecules discovered to exhibit the opposite effect: Aggregation-Induced Emission (AIE). frontiersin.org In AIE-active molecules, known as AIEgens, intramolecular rotations act as non-radiative decay channels in solution, quenching fluorescence. mdpi.com Upon aggregation, these rotations are physically restricted, which blocks the non-radiative pathways and opens up a radiative channel, leading to strong light emission. mdpi.com

This AIE characteristic is a powerful tool for "turn-on" sensing applications. A chemosensor based on an AIE-active dibenzosilole derivative can be designed to be non-emissive in a solution containing a specific analyte that keeps it dissolved. Upon interaction with a target molecule that induces aggregation, a strong fluorescent signal is produced. Conversely, a sensor can be designed to exist as fluorescent aggregates, which are then disaggregated by an analyte, leading to a "turn-off" signal. mdpi.com For instance, AIE-active sensors have been developed for detecting anions like cyanide, where the nucleophilic addition of cyanide to the sensor molecule disrupts its aggregation and quenches the fluorescence. mdpi.com

Water-Soluble Poly(dibenzo[b,d]silole) as Ultra-Bright Fluorescent Labels for Bioimaging

For applications in biological systems, such as cellular imaging, probes must be water-soluble and biocompatible. While the dibenzosilole core is hydrophobic, this can be overcome by chemical modification. A key strategy involves creating copolymers that incorporate water-solubilizing side chains, such as polyethylene (B3416737) glycol (PEG). researchgate.net

Researchers have successfully synthesized novel water-soluble PEGylated poly(2,7-dibenzosilole) derivatives that serve as exceptionally bright fluorescent labels for biomolecules. researchgate.net These polymers exhibit superior solubility and brightness, and the PEG chains help prevent the non-specific binding to cells that can plague other charged polymers. researchgate.net When these polymeric labels are conjugated to antibodies for use in techniques like flow cytometry, they show a significantly enhanced signal and greater sensitivity compared to traditional small-molecule fluorophores. researchgate.net Furthermore, by tuning the polymer backbone, dibenzosilole-based nanoparticles have been developed for bioimaging in the short-wave infrared (SWIR) window, achieving some of the highest fluorescence quantum efficiencies (up to 4.4%) reported for organic SWIR fluorophores. nih.gov This high brightness is critical for achieving high-quality imaging with deep tissue penetration. nih.gov

Broader Applications in Advanced Materials Science

Beyond transistors and sensors, the dibenzosilole framework is a versatile building block for a wide array of advanced materials. Its high electron affinity and thermal stability make it particularly useful in the field of Organic Light-Emitting Diodes (OLEDs). Dibenzosilole derivatives have been characterized as potential fluorescent materials for OLED fabrication. researchgate.net Specifically, they can be employed as highly effective host materials for phosphorescent emitters. A dibenzosilole-based host material, 9,9′-(5,5-diphenyl-5H-dibenzo[b,d]silole-2,8-diyl)bis(9H-carbazole) (S-SiCz), was designed to enhance electron transport properties. researchgate.net OLEDs using this material as a host for red and green phosphorescent dopants exhibited very high external quantum efficiencies (EQEs) of 23.8% and 24.9%, respectively, with significantly reduced efficiency roll-off at high brightness. researchgate.net

The dibenzosilole core is also used to create novel organic-inorganic hybrid materials. In one example, silafluorene units were grafted onto a polyhedral oligomeric silsesquioxane (POSS) core. The resulting hybrid molecule demonstrated a high solid-state fluorescence quantum efficiency and substantially improved thermal stability, showcasing a powerful strategy for combining the processability of organic molecules with the robustness of inorganic scaffolds.

Polymerization Studies and Poly 5 Methyl 5h Dibenzo B,d Silole Systems

Synthesis of Silole-Containing Conjugated Polymers and Copolymers

The synthesis of conjugated polymers and copolymers containing the dibenzosilole moiety is primarily achieved through cross-coupling reactions. The donor-acceptor (D-A) strategy is a widely employed and effective method for tailoring the band gaps, absorption characteristics, and optoelectronic properties of these conjugated polymers. tandfonline.com

A variety of dibenzosilole-based copolymers have been synthesized by pairing the electron-donating dibenzosilole unit with different electron-accepting units. Some examples of acceptor units that have been successfully copolymerized with dibenzosilole include:

Diketopyrrolopyrrole tandfonline.com

Quinoxaline (B1680401) tandfonline.comnanoscience.or.kr

Benzothiadiazole dicarboxylic imide tandfonline.com

Benzotriazole (B28993) tandfonline.com

Benzothiadiazole tandfonline.com

Thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) tandfonline.com

For instance, two novel donor-acceptor conjugated polymers, PDBSTPD-1T and PDBSTPD-2T, were synthesized using dibenzosilole (DBS) as the donor and TPD as the acceptor, linked by one or two thiophene (B33073) rings as π-bridges. tandfonline.com This approach allows for precise control over the electrical and optical properties of the resulting copolymers. tandfonline.com

The synthesis of silole-containing polymers is not limited to dibenzosiloles. Other silole derivatives, such as dithienosiloles, have also been used to create low-bandgap polymers for applications like polymer solar cells. ucla.edu The incorporation of silole units into the main chain of polymers is of significant interest due to the unique properties they impart, such as high electron acceptability and, in some cases, aggregation-induced emission (AIE). sioc-journal.cn

Investigation of Polymerization Mechanisms (e.g., Anionic Polymerization, Suzuki Polycondensation)

The primary polymerization method for creating poly(dibenzo[b,d]silole)s and related copolymers is Suzuki polycondensation . rsc.orgrsc.orgresearchgate.netcolab.wsmolaid.com This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters. researchgate.net In a typical Suzuki polycondensation for dibenzosilole copolymers, a dihalogenated dibenzosilole monomer is reacted with a diboronic acid or ester derivative of a comonomer in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net For example, a series of alternating copolymers of dibenzosilole were synthesized via Suzuki polycondensation by reacting either a 3,6- or 2,7-linked 9,9-dioctyldibenzosilole with various comonomers. rsc.orgrsc.org

Another significant polymerization mechanism is anionic polymerization . While less commonly reported for dibenzosiloles specifically, anionic polymerization is a powerful technique for synthesizing well-defined polymers. researchgate.netcornell.edu It involves the polymerization of monomers with electrophilic groups initiated by a nucleophile. youtube.com The active centers in this process are highly reactive carbanions. cornell.edu Anionic polymerization of dibenzofulvene, an analogue of 1,1-diphenylethylene, has been shown to produce π-stacked polymers. researchgate.net

Other polymerization techniques used for silole-containing polymers include:

Stille coupling reaction : This method has been used to synthesize dithienosilole-containing polymers. ucla.edu

Polyhydrosilylation : This reaction has been employed for silole-containing diynes and aromatic silylhydrides. oup.com

Structure-Property Relationships in Poly(dibenzo[b,d]silole)s

The relationship between the chemical structure of poly(dibenzo[b,d]silole)s and their resulting properties is a critical area of investigation for designing materials with specific functionalities. Understanding these relationships is invaluable for the successful design of new materials for organic electronics. rsc.orgchalmers.se

Key aspects of structure-property relationships in these polymers include:

Influence of Linkage Position : The points at which the dibenzosilole unit is connected within the polymer chain (e.g., 2,7- vs. 3,6-linkages) significantly affect the polymer's electronic properties. For example, 2,7-linked poly(9,9-dihexyl-dibenzosilole) has been shown to be a promising blue-light-emitting polymer. researchgate.net

Effect of Comonomers : The choice of the comonomer in alternating copolymers has a profound impact on the optoelectronic properties. By pairing the electron-donating dibenzosilole with various electron-accepting units, the HOMO and LUMO energy levels, and consequently the band gap, of the resulting copolymer can be systematically tuned. rsc.orgrsc.org For instance, the incorporation of 3,6-silafluorene units into a polyfluorene main chain has been shown to suppress long-wavelength emission and improve the efficiency and color purity of copolymer-based devices. researchgate.net

Side-Chain Engineering : The nature of the alkyl or aryl groups attached to the silicon atom in the dibenzosilole unit can influence solubility, thermal stability, and morphology. ucla.edu

Introduction of π-Bridges : The use of π-conjugated linkers, such as thiophene rings, between the donor and acceptor units can further modulate the electronic and optical properties of the copolymers. tandfonline.com

A study on two novel donor-acceptor copolymers, PDBSTPD-1T and PDBSTPD-2T, which used dibenzosilole as the donor and thieno[3,4-c]pyrrole-4,6-dione as the acceptor, demonstrated that the addition of different π-bridges could fine-tune the HOMO levels to -5.44 and -5.36 eV, respectively. tandfonline.com

Below is a data table summarizing the properties of some dibenzosilole-based copolymers.

Development of Well-Defined Polymer Architectures for Specific Applications

The architecture of a polymer plays a crucial role in its properties and performance in specific applications. rsc.org For poly(dibenzo[b,d]silole)s, the development of well-defined architectures is essential for optimizing their use in electronic devices.

Different polymer architectures that have been explored for conjugated polymers include:

Linear Polymers : The most common architecture, where monomer units are linked end-to-end in a chain.

Block Copolymers : Consisting of two or more different polymer chains linked together. This architecture is useful for creating self-assembling materials with ordered nanostructures. cornell.edu

Branched and Hyperbranched Polymers : These have a tree-like structure with multiple branches.

Star Polymers : Composed of several polymer chains radiating from a central core.

Cyclic Polymers : Where the polymer chain forms a closed loop. rsc.org

The synthesis of these complex architectures often requires controlled polymerization techniques like anionic polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization. cornell.eduspecificpolymers.com For instance, combining anionic polymerization and atom transfer radical polymerization (ATRP) allows for the creation of copolymer structures that are difficult to achieve through a single method. cornell.edu

In the context of dibenzosilole-based materials, a novel silafluorene-based host material, 1,3-bis(5-methyl-5H-dibenzo[b,d]silol-5-yl)benzene (Me-DBSiB), was synthesized for blue phosphorescent organic light-emitting devices (PHOLEDs). researchgate.netresearchgate.net This represents a small molecule with a defined structure, but the principles of controlling the arrangement of functional units are applicable to polymer design.

Co-polymerization Strategies for Tunable Optoelectronic Properties

Co-polymerization is a powerful strategy for fine-tuning the optoelectronic properties of conjugated polymers. By combining different monomer units in a controlled manner, it is possible to create materials with desired characteristics for applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). metu.edu.trmetu.edu.tr

The donor-acceptor (D-A) approach is a cornerstone of this strategy. tandfonline.com In this approach, an electron-donating monomer, such as dibenzosilole, is co-polymerized with an electron-accepting monomer. This intramolecular charge transfer between the donor and acceptor units leads to a narrowing of the band gap and a red-shift in the absorption spectrum. mdpi.com

Key co-polymerization strategies include:

Alternating Co-polymers : Where donor and acceptor units are arranged in a regular, alternating sequence along the polymer backbone. This is a common and effective way to achieve predictable and well-defined properties. rsc.orgrsc.org

Random Co-polymers : Where the monomer units are incorporated into the polymer chain in a random order. This can be useful for fine-tuning properties by adjusting the feed ratio of the monomers.

Block Co-polymers : As mentioned earlier, this allows for the combination of different electronic properties within a single macromolecule.

The choice of the comonomer is critical. For example, co-polymerizing dibenzosilole with strong acceptors like 2,1,3-benzothiadiazole (B189464) (BT) can lead to low band gap polymers suitable for solar cell applications. mdpi.com A series of copolymers based on 3,6-silafluorene and 2,7-fluorene were synthesized via Suzuki polycondensation, and it was found that the silafluorene content significantly influenced the thermal, photophysical, and electroluminescent properties. researchgate.net

The following table provides examples of how co-polymerization has been used to tune the properties of dibenzosilole-based materials.

Future Research Directions and Unresolved Challenges

Design and Synthesis of Novel Dibenzo[b,d]silole Architectures with Enhanced Performance

The performance of materials based on dibenzo[b,d]silole is intrinsically linked to their molecular architecture. Future research is geared towards the rational design and synthesis of novel structures to precisely control their electronic and optical characteristics. A primary strategy involves the construction of copolymers by incorporating dibenzo[b,d]silole units with other functional moieties. For instance, copolymers with thieno[3,4-c]pyrrole-4,6-dione (B1257111) have been synthesized for use in polymer solar cells, demonstrating how molecular design can influence device efficiency. researchgate.net

Another approach focuses on creating larger, π-extended systems. Gold-catalyzed cascade reactions of aryldiynes bearing a hydrosilyl group have been developed to produce unexplored 5H-benzo[b]indeno[2,1-d]silines, expanding the structural diversity of silicon-containing polycyclic aromatic compounds. researchgate.net Similarly, consecutive hexadehydro- and tetradehydro-Diels–Alder reactions of silicon-tethered tetraynes have yielded a series of dibenzosilole-fused polycyclic compounds. researchgate.net

The modification of the silicon atom itself is also a key area. Linking dibenzo[b,d]silole units through the sp³-hybridized silicon atom to a phenyl framework has been shown to maintain high triplet energy and enhance thermal and photostability, which is critical for applications like blue phosphorescent organic light-emitting devices (PHOLEDs). researchgate.netresearchgate.net The design of non-fullerene acceptors for organic photovoltaics has also utilized the dibenzosilole core, combining it with building blocks like 1,3-indanedione to create molecules with excellent solubility and thermal stability. griffith.edu.au

Table 1: Examples of Novel Dibenzo[b,d]silole-Based Architectures and Their Targeted Applications
Architecture TypeKey Structural FeatureTargeted ApplicationReference
Conjugated PolymerAlternating copolymer of dibenzosilole and thieno[3,4-c]pyrrole-4,6-dionePolymer Solar Cells (PSCs) researchgate.net
Host MaterialDibenzosilole units linked through sp³-hybridized silicon to a phenyl coreBlue Phosphorescent OLEDs (PHOLEDs) researchgate.netresearchgate.net
Non-Fullerene AcceptorDibenzosilole core linked to 1,3-indanedione unitsOrganic Photovoltaics (OPVs) griffith.edu.au
Fused Polycyclic SystemFormed via consecutive dehydro-Diels-Alder reactions of silicon-tethered tetraynesAdvanced π-Conjugated Materials researchgate.net

Exploration of Green Chemistry Approaches for Dibenzo[b,d]silole Synthesis

Traditional synthetic methods for dibenzosiloles often rely on organometallic reagents and halogenated precursors, which can be environmentally taxing. researchgate.net A significant future challenge is the development of more sustainable and "green" synthetic routes. Electrocatalysis is emerging as a powerful tool in this domain. A novel electrocatalyzed method has been developed for preparing dibenzosiloles through an intramolecular C-H/Si-H dehydrogenative coupling of biarylhydrosilanes. researchgate.net This approach avoids harsh reagents and represents a more environmentally friendly pathway. researchgate.net

Inspiration can also be drawn from advancements in related heterocyclic chemistry. For example, a catalyst-free ring expansion reaction using air as a green oxidant has been reported for constructing the dibenzo[b,d]azepine skeleton, a nitrogen-containing analogue. rsc.org Exploring similar catalyst-free, oxidant-based cyclizations for silicon-based systems is a promising research avenue. Furthermore, the use of earth-abundant metal catalysts, such as potassium tert-butoxide, for the construction of C-Si bonds presents another green alternative to traditional transition-metal-catalyzed methods. caltech.edu

Advanced Characterization Techniques for In-Situ Monitoring of Reaction Pathways

A deeper mechanistic understanding of dibenzo[b,d]silole formation is crucial for optimizing existing synthetic methods and designing new ones. A major challenge has been the difficulty in monitoring these reactions in real-time. Advanced characterization techniques are beginning to overcome this hurdle. For instance, in-situ monitoring of mechanochemical milling reactions using high-energy synchrotron X-ray diffraction allows for the direct observation of reaction profiles, the formation of intermediates, and structural transformations as they occur. nih.gov While demonstrated for metal-organic frameworks, this technique holds immense potential for studying the solid-state synthesis of dibenzo[b,d]siloles and other organosilicon compounds. nih.gov

Computational chemistry, particularly density functional theory (DFT) calculations, has also become an indispensable tool. DFT studies can elucidate reaction mechanisms, such as the sila-Peterson-type mechanism in the formation of silylated 1,4-disilanorbornadiene cages, and predict the stability and electronic properties of target molecules. researchgate.netacs.org The combination of these in-situ experimental probes and theoretical calculations will be essential for unraveling the complex reaction pathways in dibenzo[b,d]silole synthesis.

Development of Multi-Functional Materials Integrating 5-Methyl-5H-dibenzo[b,d]silole Moieties

The unique properties of the dibenzo[b,d]silole core make it an excellent building block for multi-functional materials. Siloles, in general, are known to be excellent electron-transporting materials and can exhibit aggregation-induced emission (AIE), where they become highly luminescent in the aggregated or solid state. sigmaaldrich.comacs.org This dual functionality is highly desirable for applications such as OLEDs, where a single material could potentially serve as both the emitter and the electron transporter. sigmaaldrich.com

Future research will focus on integrating the this compound moiety into more complex systems to combine multiple functionalities. This includes creating materials for biosensing, where the fluorescence of silole-containing polymer nanodots can be used for detection. nju.edu.cn Another area is the development of materials for near-infrared (NIR) applications by creating donor-acceptor polymers that incorporate the dibenzosilole unit, leading to materials with low band gaps and NIR emission. mdpi.com The goal is to design single molecules or polymers that can perform several tasks, such as sensing, emitting light of a specific color, and transporting charge carriers, leading to simpler and more efficient device architectures.

Table 2: Functionalities of Dibenzo[b,d]silole-Based Materials
FunctionalityUnderlying PropertyPotential ApplicationReference
Electron TransportLow-lying LUMO energy levelOLEDs, PSCs griffith.edu.ausigmaaldrich.com
Light Emission (AIE)Restriction of intramolecular rotations in aggregate stateOLEDs, Bio-imaging, Sensors sigmaaldrich.comacs.org
NIR EmissionIntramolecular charge transfer in D-A polymersNIR-OLEDs, Night-vision devices mdpi.com
BiosensingQuenchable electrochemiluminescenceAqueous biosensors nju.edu.cn

Addressing Stability and Lifetime Issues in Dibenzo[b,d]silole-Based Devices

While dibenzo[b,d]silole-based materials show great promise, a critical unresolved challenge is ensuring the long-term operational stability and lifetime of devices in which they are used, particularly OLEDs. researchgate.net Degradation mechanisms in blue OLEDs, for example, are complex and can limit device performance. researchgate.netsciexplor.com

Future research must focus on molecular design strategies that inherently enhance stability. The incorporation of silicon atoms into host materials, as in the dibenzo[b,d]silole framework, is a known strategy to improve thermal and photochemical stability. researchgate.netresearchgate.net Further enhancements are being pursued by introducing bulky or sterically hindering groups to prevent undesirable intermolecular interactions and degradation pathways. researchgate.net For instance, introducing a triphenylsilyl group into host materials has been shown to improve device lifetime. researchgate.net

Device architecture also plays a crucial role. Managing the distribution of charge carriers and excitons within the emissive layer is key to preventing the degradation of any single component. sciexplor.com Developing novel host and charge-transport materials with high triplet energies and robust chemical structures, such as those derived from dibenzooxasiline or carbazole-functionalized dibenzosiloles, is a primary strategy to achieve long-lived, high-efficiency devices. researchgate.netresearchgate.net The ultimate goal is to create materials and device structures that can withstand prolonged electrical stress without significant loss of performance.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing 5-Methyl-5H-dibenzo[b,d]silole, and how do experimental variables influence yield and purity?

  • Methodological Answer : Synthesis typically involves organosilicon coupling reactions, such as palladium-catalyzed cross-coupling, with precise control of stoichiometry and reaction time. For reproducibility, use factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to isolate critical variables. Post-synthesis purification via column chromatography or membrane separation technologies (e.g., nanofiltration) can enhance purity . Monitor yield using quantitative NMR or HPLC with internal standards to minimize systematic errors.

Q. How can researchers characterize the electronic and structural properties of this compound systematically?

  • Methodological Answer : Combine spectroscopic techniques (UV-Vis, fluorescence spectroscopy) with computational methods (DFT calculations) to correlate optical properties with molecular structure. X-ray crystallography is critical for resolving bond angles and silole ring conformation. For reproducibility, standardize sample preparation (e.g., solvent degassing for fluorescence studies) and validate computational models against experimental data .

Q. What theoretical frameworks guide the study of this compound’s optoelectronic applications?

  • Methodological Answer : Anchor research in density functional theory (DFT) for predicting HOMO-LUMO gaps and charge transport properties. Experimental validation should follow a hypothesis-testing approach: e.g., comparing theoretical predictions of absorption maxima with empirical UV-Vis data. Use conceptual frameworks like Marcus theory to explain charge-transfer kinetics in device contexts .

Advanced Research Questions

Q. How can conflicting data on this compound’s photostability be resolved methodologically?

  • Methodological Answer : Conduct controlled degradation studies under standardized light sources (e.g., AM1.5G solar simulator) while monitoring oxygen and moisture levels. Employ kinetic modeling (e.g., pseudo-first-order decay analysis) to isolate degradation pathways. Cross-validate findings using complementary techniques: mass spectrometry for byproduct identification and EPR spectroscopy for radical intermediate detection .

Q. What advanced computational strategies optimize this compound derivatives for targeted applications (e.g., OLEDs)?

  • Methodological Answer : Use multi-scale modeling:

  • Step 1 : Screen derivatives via high-throughput DFT for bandgap tuning.
  • Step 2 : Apply machine learning (e.g., Gaussian process regression) to predict synthetic feasibility and stability.
  • Step 3 : Validate with COMSOL Multiphysics simulations to model device-level performance (e.g., charge injection barriers in OLED architectures) .

Q. How can researchers design experiments to probe the mechanochemical reactivity of this compound under non-equilibrium conditions?

  • Methodological Answer : Utilize ball-milling or shear-assisted methods to induce mechanochemical transformations. Monitor in situ via Raman spectroscopy or synchrotron XRD to capture transient states. Pair with ab initio molecular dynamics (AIMD) simulations to predict stress-induced bond cleavage patterns. Statistical analysis (e.g., ANOVA) can identify significant variables (e.g., grinding frequency, solvent additives) .

Methodological Considerations Table

Research Focus Key Techniques Validation Criteria Relevant CRDC Classifications
Synthesis OptimizationFactorial design, membrane separationYield ≥ 90%, Purity (HPLC > 99%)RDF2050104, RDF2050107
Photostability AnalysisKinetic modeling, EPR spectroscopyDegradation rate constants (R² > 0.95)RDF2050108
Computational ScreeningDFT, COMSOL MultiphysicsPredicted vs. experimental λmax (Δ < 10 nm)RDF2050103

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-5H-dibenzo[b,d]silole
Reactant of Route 2
5-Methyl-5H-dibenzo[b,d]silole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.